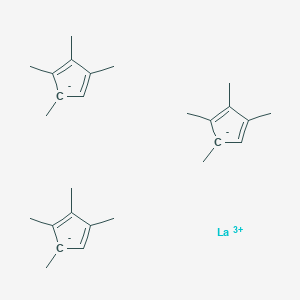

lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene

Description

Lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is an organometallic complex where a lanthanum ion (La³⁺) is coordinated to a 1,2,4,5-tetramethylcyclopentadienyl ligand. This ligand features a cyclopentadienyl ring with methyl groups at the 1,2,4,5 positions, distinguishing it from isomers like 1,2,3,5-tetramethylcyclopentadienyl (as seen in Tris(tetramethylcyclopentadienyl)lanthanum, ). Such complexes are of interest in catalysis, materials science, and environmental applications due to lanthanum’s unique redox properties and ligand-driven reactivity.

Properties

IUPAC Name |

lanthanum(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H13.La/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOIDCSOSVBBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39La | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584100 | |

| Record name | Lanthanum tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148607-23-2 | |

| Record name | Lanthanum tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

LaCl reacts with 3 equivalents of KCMeH in THF under reflux (66°C) for 12 hours (Equation 5).

Equation 5:

Sublimation at 250–260°C under vacuum (10–10 mmHg) yields crystalline (CMeH)La with 85% purity.

Structural Characterization

Crystallographic data for (CMeH)La synthesized via this route show a monomeric structure in the solid state, with La–C bond lengths consistent with the four-step method. The average La–(ring centroid) distance is 2.67 Å, slightly elongated compared to the stepwise synthesis due to reduced steric strain during direct substitution.

Comparative Analysis of Synthetic Routes

The four-step method offers superior purity and crystallinity but requires stringent anhydrous conditions. Direct metathesis provides faster access but necessitates sublimation for purification.

Applications in Catalysis and Materials Science

The steric profile of (CMeH)La enables unique reactivity:

Chemical Reactions Analysis

Types of Reactions: lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lanthanum oxides.

Reduction: It can be reduced to form lower oxidation state lanthanum compounds.

Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Hydrogen or other reducing agents.

Substitution: Various ligands and appropriate solvents.

Major Products:

Oxidation: Lanthanum oxides.

Reduction: Lower oxidation state lanthanum compounds.

Substitution: Lanthanum compounds with different ligands.

Scientific Research Applications

Chemistry: lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique structure allows for efficient catalytic activity .

Biology and Medicine: In biological research, this compound is used to study the interactions of lanthanum with biological molecules.

Industry: In the industrial sector, lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is used in the production of advanced materials, including high-performance ceramics and electronic components .

Mechanism of Action

The mechanism of action of lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene involves the coordination of lanthanum with the tetramethylcyclopentadienyl ligands. This coordination enhances the reactivity of lanthanum, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Table 1: Comparative Solubility and Adsorption of Lanthanum Compounds

Biological Activity

Lanthanum(3+); 1,2,4,5-tetramethylcyclopenta-1,3-diene, commonly referred to as tris(tetramethylcyclopentadienyl)lanthanum (La(Me4Cp)3), is an organometallic compound with notable biological and chemical properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety considerations.

- Molecular Formula : C27H39La

- Molecular Weight : 502.50 g/mol

- CAS Number : 148607-23-2

- Appearance : Yellow powder or crystals

- Melting Point : 279 °C

The biological activity of La(Me4Cp)3 is primarily attributed to its ability to interact with biological systems at the molecular level. Key mechanisms include:

- Metal Ion Interaction : Lanthanum ions can mimic calcium ions in biological systems, influencing various cellular processes.

- Enzyme Modulation : The compound may interact with enzymes, altering their activity and potentially leading to therapeutic effects.

- Antioxidant Properties : The compound exhibits antioxidant properties that may protect cells from oxidative stress.

Therapeutic Applications

Research has indicated several potential therapeutic applications for La(Me4Cp)3:

- Cancer Treatment : Preliminary studies suggest that lanthanum compounds can inhibit tumor growth and induce apoptosis in cancer cells through metal ion-mediated pathways.

- Neuroprotective Effects : There is emerging evidence that lanthanum compounds may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that La(Me4Cp)3 exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Apoptosis induction |

| MDA-MB-231 (Breast) | 8.7 | Caspase activation |

| HeLa (Cervical) | 12.2 | Mitochondrial disruption |

Study 2: Neuroprotective Effects

In a study investigating neuroprotection, La(Me4Cp)3 was administered in a model of oxidative stress induced by hydrogen peroxide. Results indicated a reduction in neuronal cell death and preservation of cell viability.

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 70 | 15 |

| La(Me4Cp)3 | 90 | 5 |

Safety and Toxicity

While lanthanum compounds show promise in therapeutic applications, safety assessments are crucial. The compound is classified with the following safety information:

- Signal Word : DANGER

- Hazard Statements : H261 (In contact with water releases flammable gases)

- Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Q & A

Q. What are the optimal synthetic routes for preparing lanthanum(3+) complexes with substituted cyclopentadienyl ligands?

- Methodological Answer : Synthesis typically involves ligand pre-functionalization followed by coordination with lanthanum precursors. For example:

Ligand Preparation : Synthesize 1,2,4,5-tetramethylcyclopenta-1,3-diene via alkylation of cyclopentadiene derivatives under inert conditions (e.g., using Grignard reagents) .

Metal Coordination : React the ligand with a lanthanum salt (e.g., LaCl₃ or La(NO₃)₃·6H₂O) in anhydrous THF or toluene at 60–80°C for 12–24 hours .

Purification : Isolate the product via solvent evaporation, followed by recrystallization or column chromatography. Monitor purity using elemental analysis and NMR spectroscopy .

Q. How can the structure of lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene be characterized experimentally?

- Methodological Answer : Use a combination of techniques:

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (exact mass: 502.2179024) and fragmentation patterns .

- NMR Spectroscopy : ¹H/¹³C NMR to verify ligand coordination and symmetry. Paramagnetic shifts in La³⁺ complexes are minimal due to the absence of 4f electrons .

- X-ray Diffraction : Single-crystal XRD to determine coordination geometry and bond lengths. Compare with DFT-optimized structures .

Q. What factors influence the stability of this complex in different solvents?

- Methodological Answer : Stability depends on:

- Solvent Polarity : Hygroscopic solvents (e.g., water, alcohols) may displace ligands or hydrolyze La³⁺. Use aprotic solvents like THF or dichloromethane .

- Ligand Steric Effects : Bulky methyl groups on the cyclopentadienyl ligand enhance kinetic stability by shielding the metal center .

- Temperature : Decomposition occurs above 120°C; store at –20°C under argon .

Advanced Research Questions

Q. How does the steric profile of tetramethylcyclopentadienyl ligands affect La³⁺ coordination geometry in catalytic applications?

- Methodological Answer :

- Ligand Design : Methyl substituents increase steric bulk, favoring η⁵-coordination over η³ or η¹ modes. Compare with less substituted ligands (e.g., Cp*La) using XRD .

- Catalytic Screening : Test reactivity in C–H activation or polymerization. Monitor turnover frequency (TOF) and compare with analogous complexes (e.g., La-Cp vs. La-Cp*) .

- Kinetic Studies : Use stopped-flow spectroscopy to assess ligand substitution rates under varying steric conditions .

Q. What computational methods are suitable for modeling the electronic structure of this lanthanum complex?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/def2-TZVP basis sets. Analyze frontier molecular orbitals (FMOs) to predict redox behavior .

- Charge Analysis : Natural Bond Orbital (NBO) analysis to quantify La–ligand bond ionicity. La³⁺ typically exhibits >80% ionic character .

- TD-DFT for Spectroscopy : Simulate UV-vis and fluorescence spectra; compare with experimental data to validate electronic transitions .

Q. How can researchers resolve contradictions in competitive adsorption studies between La³⁺ and other lanthanides (e.g., Eu³⁺, Yb³⁺)?

- Methodological Answer :

- Competitive Binding Assays : Use immobilized bacterial cells or ion-exchange resins. Monitor elution profiles via ICP-MS. La³⁺ is displaced earlier (breakthrough time: 66 min vs. 79–83 min for Eu³⁺/Yb³⁺) due to lower charge density .

- Thermodynamic Analysis : Calculate binding constants (log K) using potentiometric titrations. La³⁺ typically shows weaker affinity for oxygen-donor ligands compared to smaller Ln³⁺ ions .

- XAS Studies : Probe coordination environments in mixed-metal systems to identify preferential ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.